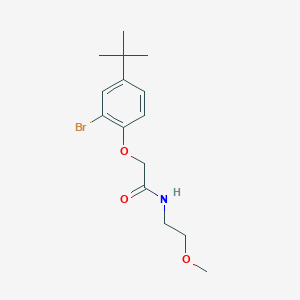![molecular formula C16H24N2O3S B296288 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide, also known as CMS or CMS121, is a novel small-molecule compound that has gained attention in recent years due to its potential therapeutic properties. CMS121 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), a subtype of glutamate receptors in the brain.
Mecanismo De Acción
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, which are involved in synaptic plasticity, learning, and memory. PAMs like 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 bind to a site on mGluR5 that is distinct from the glutamate binding site and enhance the receptor's response to glutamate, leading to increased signaling through the receptor.
Biochemical and physiological effects:
The effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 on the brain are complex and depend on the specific brain region and cell type being studied. In general, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to enhance synaptic plasticity and increase the strength of excitatory synapses in the brain. It has also been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. These effects are thought to underlie 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's cognitive-enhancing and anti-addictive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 in lab experiments is that it is a highly selective and potent PAM of mGluR5, which allows for precise modulation of mGluR5 signaling. However, one limitation is that 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has poor solubility in water, which can make it challenging to administer in certain experimental paradigms.
Direcciones Futuras
There are several areas of future research that could be pursued with 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. One area is to further investigate its potential therapeutic properties in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the molecular mechanisms underlying 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121's effects on synaptic plasticity and neurotransmitter release. Finally, there is a need for the development of more water-soluble analogs of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 that can be more easily administered in lab experiments.
Métodos De Síntesis
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 involves a multi-step process that starts with the reaction of 3-methylbenzylamine with cyclohexanone to form N-(3-methylphenyl)cyclohexylketimine. This intermediate is then reacted with methylsulfonyl chloride to form N-(3-methylphenyl)cyclohexylmethylsulfonamide. Finally, this compound is reacted with acetyl chloride to form 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121. The purity of 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been extensively studied in preclinical models for its potential therapeutic properties in various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance social interaction in animal models. 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has also been investigated for its potential to treat drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide121 has been shown to have neuroprotective properties, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C16H24N2O3S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3S/c1-13-7-6-8-14(11-13)17-16(19)12-18(22(2,20)21)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19) |
Clave InChI |
RFWMDSPJRYJSIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[allyl(methylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B296205.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)
![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296213.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)